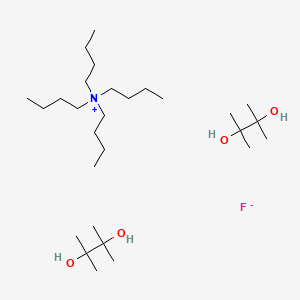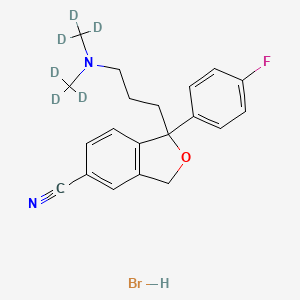
Citalopram-D6 Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram-D6 hydrobromide solution, 100 μg/mL in methanol (as free base), is a certified reference material used in various scientific and industrial applications. This compound is a deuterated form of citalopram hydrobromide, an antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). The deuterium labeling (D6) is used to enhance the precision of analytical measurements, particularly in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Citalopram-D6 hydrobromide involves the incorporation of deuterium atoms into the citalopram molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the introduction of deuterium through specific chemical reactions. The final step involves the formation of the hydrobromide salt. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Citalopram-D6 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Applications De Recherche Scientifique
Citalopram-D6 hydrobromide is widely used in scientific research due to its deuterium labeling, which enhances the accuracy of analytical measurements. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of citalopram levels in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of citalopram.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify citalopram in biological samples.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Citalopram-D6 hydrobromide is similar to that of citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression. The molecular targets include the serotonin transporter (solute carrier family 6 member 4, SLC6A4).
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram hydrobromide: The non-deuterated form of the compound, used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI commonly prescribed for depression, anxiety, and other mood disorders.
Uniqueness
Citalopram-D6 hydrobromide is unique due to its deuterium labeling, which provides enhanced precision in analytical measurements. This makes it particularly valuable in research and quality control applications where accurate quantitation is essential.
Propriétés
Numéro CAS |
2119948-08-0 |
|---|---|
Formule moléculaire |
C20H22BrFN2O |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
WIHMBLDNRMIGDW-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Br |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


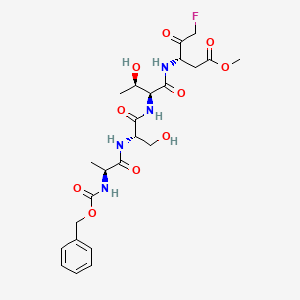

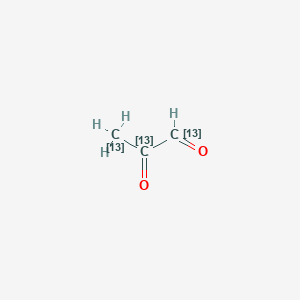
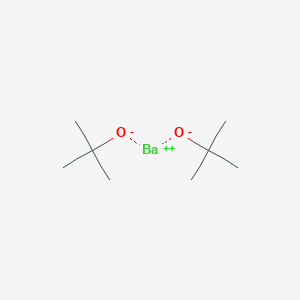
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
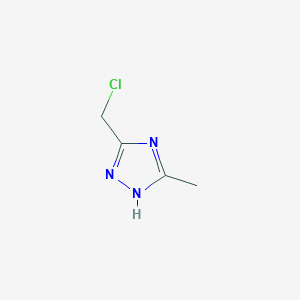
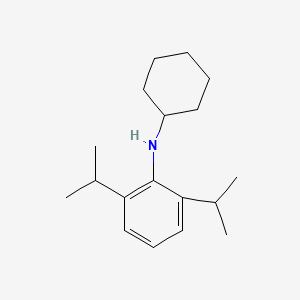

![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)
